

# Application Note: Identification of Pinobanksin Derivatives using HPLC-ESI-MS/MS

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## Compound of Interest

Compound Name: *Pinobanksin*

Cat. No.: *B127045*

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## Abstract

This application note provides a detailed protocol for the identification and characterization of **pinobanksin** and its derivatives using High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS). **Pinobanksin**, a flavonoid found predominantly in propolis, and its derivatives are of significant interest due to their wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1][2] The methodology outlined herein offers a robust and sensitive approach for the analysis of these compounds in complex matrices such as natural product extracts.

## Introduction

**Pinobanksin** and its derivatives are a class of dihydroflavonols commonly found in honey, propolis, and various plant sources.[2][3] The structural diversity of these derivatives, which can include acylation, methylation, and prenylation, presents a significant analytical challenge.[4][5] HPLC-ESI-MS/MS has emerged as a powerful tool for the separation, identification, and quantification of these compounds due to its high sensitivity and specificity.[4][6] This technique allows for the generation of unique fragmentation patterns that serve as fingerprints for individual **pinobanksin** derivatives, enabling their unambiguous identification.[7][8]

## Experimental Protocols

### Sample Preparation (Propolis Extract)

A representative sample preparation protocol for propolis is detailed below. This can be adapted for other matrices.

Materials:

- Raw Propolis
- Ethanol (70% v/v)
- Ultrasonic bath
- Centrifuge
- Rotary evaporator
- Methanol (HPLC grade)
- Water (HPLC grade)
- Syringe filters (0.45  $\mu\text{m}$ )

Protocol:

- Grind raw propolis into a fine powder.
- Suspend 10 g of propolis powder in 100 mL of 70% ethanol.
- Perform extraction using an ultrasonic bath for 30 minutes at 40°C.
- Centrifuge the mixture at 4000 rpm for 10 minutes to pellet solid debris.
- Collect the supernatant and concentrate it to dryness using a rotary evaporator at 45°C.
- Re-dissolve the dried extract in methanol to a final concentration of 1 mg/mL.
- Filter the solution through a 0.45  $\mu\text{m}$  syringe filter into an HPLC vial for analysis.

## HPLC-ESI-MS/MS Analysis

The following are typical instrumental parameters for the analysis of **pinobanksin** derivatives. Optimization may be required depending on the specific instrumentation and sample matrix.

### HPLC Conditions:

Parameter	Value
Column	C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 $\mu$ m)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient	5% B to 95% B over 40 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate	0.8 mL/min
Injection Volume	10 $\mu$ L
Column Temperature	30°C

### MS/MS Conditions:

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Negative
Scan Type	Full Scan and Product Ion Scan (for identification) / Multiple Reaction Monitoring (MRM) (for quantification)
Capillary Voltage	3.5 kV
Cone Voltage	30 V
Source Temperature	120°C
Desolvation Temperature	350°C
Cone Gas Flow	50 L/h
Desolvation Gas Flow	600 L/h
Collision Energy	Ramped from 10 to 40 eV (for fragmentation analysis)

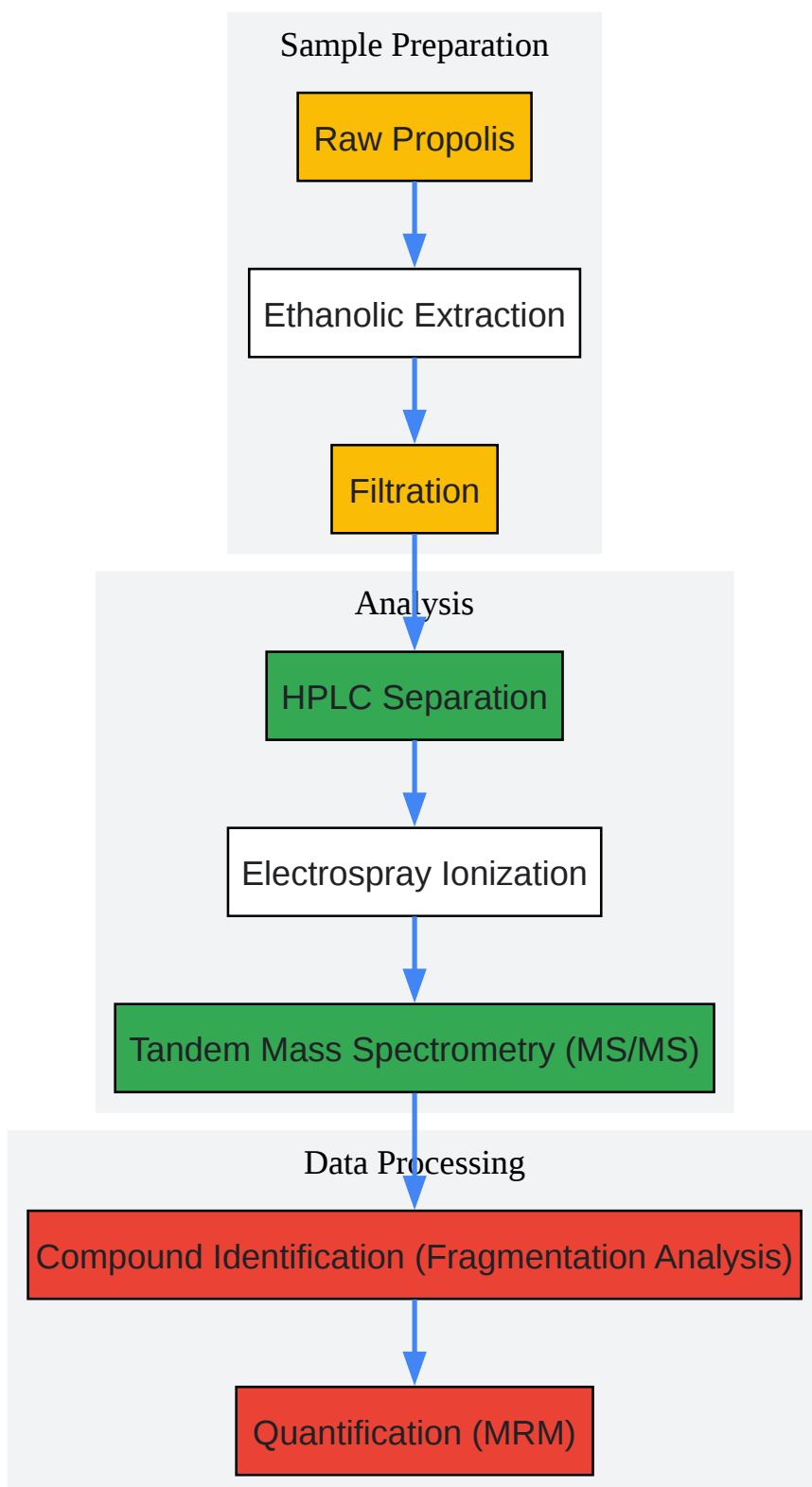
## Data Presentation

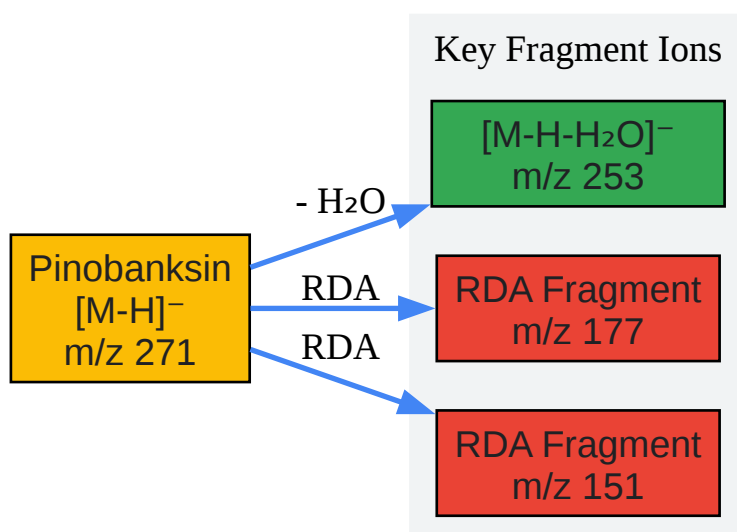
The following table summarizes the mass spectrometric data for **pinobanksin** and some of its common derivatives identified in propolis samples.[\[2\]](#)[\[3\]](#)

Compound	Precursor Ion $[M-H]^-$ (m/z)	Key Fragment Ions (m/z)
Pinobanksin	271	253, 177, 151
Pinobanksin-3-acetate	313	271, 253, 177
Pinobanksin-5-methyl ether	285	267, 191, 165
Prenylated Pinobanksin	339	271, 283

## Visualizations

## Experimental Workflow





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